5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with a carboxamide group at position 4, an amino group at position 5, and a 1,3-oxazole-linked 3,4-dimethoxyphenylmethyl moiety at position 1. The 4-chlorophenyl group on the carboxamide introduces electron-withdrawing properties, while the oxazole ring with methoxy substituents contributes to steric bulk and electronic modulation.
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)13-4-9-17(31-2)18(10-13)32-3)11-29-20(24)19(27-28-29)21(30)25-15-7-5-14(23)6-8-15/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKMDBADKFKKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, would be critical to the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The choice of reagents and conditions for these reactions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrrole ring may lead to the formation of pyrrole-2,5-dione derivatives, while reduction of the sulfonamide group may yield amine derivatives.
Scientific Research Applications
5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a triazole-carboxamide scaffold with several analogs (Table 1). Key structural variations include:
Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
*Calculated based on molecular formulas.
Physicochemical Properties
Melting Points :
- Chlorophenyl-substituted compounds (e.g., 3b, 3e in ) exhibit higher melting points (170–174°C) compared to phenyl (133°C) or tolyl derivatives (123°C), indicating enhanced crystallinity from halogen interactions .
- The target compound’s 3,4-dimethoxyphenyl group may lower melting points relative to chlorophenyl analogs due to reduced polarity, though data are needed for confirmation.
Solubility :
Bioactivity and Molecular Similarity
- Structural Clustering : Molecular networking () and bioactivity profiling () suggest that compounds with similar substituents (e.g., chloro, methoxy) cluster together, implying shared biological targets .
- Similarity Metrics: The target compound’s Tanimoto/Dice scores () relative to known inhibitors could predict overlap in bioactivity, particularly if oxazole-triazole hybrids interact with kinases or GPCRs .
- Cytotoxicity : Oxazole derivatives in were evaluated for cytotoxicity, but the target compound’s effects remain uncharacterized .
Analytical and Computational Tools
- Crystallography : SHELXL () and WinGX () are widely used for structural refinement, suggesting the target compound’s crystal structure (if resolved) would follow established protocols .
- Mass Spectrometry : ESI-MS data (e.g., ) confirm molecular weights of analogs, a method applicable to the target compound .
Biological Activity
The compound 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazole ring : Known for its diverse biological activities.
- Oxazole moiety : Often associated with anticancer properties.
- Chlorophenyl and dimethoxyphenyl groups : Contribute to the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) through the activation of the p53 pathway and caspase-3 cleavage .
- Table 1 summarizes the IC50 values against different cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action MCF-7 10.38 Apoptosis induction via p53 MDA-MB-231 12.50 Caspase activation U-937 8.00 Cell cycle arrest - Antimicrobial Activity
- Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound on human leukemia cell lines (CEM-13 and MT-4). Results indicated a significant reduction in cell viability at sub-micromolar concentrations, outperforming traditional chemotherapeutics such as doxorubicin .
Case Study 2: Antimicrobial Properties
In a comparative study against standard antibiotics, the compound showed promising results in inhibiting growth in resistant bacterial strains, suggesting potential as a novel antimicrobial agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The activation of apoptotic pathways through p53 signaling is critical for its anticancer effects.
- Cell Cycle Arrest : Inhibition of cell cycle progression has been observed in various cancer models.
- Antibacterial Action : Potential interference with bacterial cell wall biosynthesis contributes to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
